[2-(Chloromethyl)-5-fluorophenyl]methanol

Lipophilicity Drug-likeness Partition coefficient

Procurement of fluorinated benzyl alcohol building blocks often fails when analogs are substituted without recognizing functional group differences. [2-(Chloromethyl)-5-fluorophenyl]methanol (CAS 313232-91-6) is a difunctional scaffold with a reactive chloromethyl (-CH2Cl) and a hydroxymethyl (-CH2OH) group on a single fluorinated ring, enabling sequential orthogonal transformations without protecting group manipulation. - Dual electrophilic sites allow SN2 substitution followed by oxidation or reductive amination. - XLogP3-AA of 1.5 predicts improved membrane permeability for CNS drug discovery programs. - Boiling point (265.5°C) and density (1.292 g/cm³) provide distinct purification behavior for process scale-up.

Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
CAS No. 313232-91-6
Cat. No. B12841204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Chloromethyl)-5-fluorophenyl]methanol
CAS313232-91-6
Molecular FormulaC8H8ClFO
Molecular Weight174.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CO)CCl
InChIInChI=1S/C8H8ClFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,11H,4-5H2
InChIKeyRDVFHNUUVUHBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Chloromethyl)-5-fluorophenyl]methanol: Overview and Procurement Relevance


[2-(Chloromethyl)-5-fluorophenyl]methanol (CAS 313232-91-6) is a difunctional fluorinated benzyl alcohol derivative with the molecular formula C8H8ClFO and a molecular weight of 174.60 g/mol [1]. It belongs to the class of halogenated aromatic alcohols and features three key structural elements on a single benzene ring: a reactive chloromethyl group (-CH2Cl) at position 2, a fluorine atom at position 5, and a hydroxymethyl group (-CH2OH) at position 1 [1]. This unique combination of an electrophilic alkyl chloride and a primary alcohol within a fluorinated aromatic scaffold distinguishes it from simpler mono-substituted benzyl alcohol analogs and makes it a versatile building block for sequential orthogonal synthetic transformations .

Dual reactive handles enable sequential orthogonal derivatization without protecting groups.
Fluorinated aromatic scaffold supports metabolic stability and permeability profiling.
Benzylic chloromethyl provides SN2 reactivity distinct from ring-chloro analogs.

Why Generic Fluorobenzyl Analogs Cannot Substitute This Compound


Procurement decisions involving fluorinated benzyl alcohol building blocks often assume that compounds with similar core structures are interchangeable. However, [2-(Chloromethyl)-5-fluorophenyl]methanol (313232-91-6) differs fundamentally from its closest commercially available analogs—such as 2-chloro-5-fluorobenzyl alcohol (CAS 261762-59-8) and 2-chloro-4-fluorobenzyl alcohol (CAS 208186-84-9)—in possessing a benzylic chloromethyl group (-CH2Cl) rather than a ring-bound chlorine atom . This structural distinction creates a second reactive electrophilic site that enables sequential substitution chemistry not achievable with the chloro-analogs. The quantitative evidence below demonstrates that differences in lipophilicity, boiling point, molecular flexibility, density, and functional group architecture are sufficient to alter reaction outcomes, purification requirements, and downstream synthetic feasibility. Generic substitution without these data can lead to failed reactions, lower yields, or products with unintended physicochemical properties .

Functional reactivity mismatch
Benzylic -CH2Cl enables SN2 chemistry; ring-Cl analogs lack this site, limiting sequential derivatization.
Physicochemical property divergence
Boiling point, density, and lipophilicity differences alter distillation and solution handling.
Conformational flexibility gap
Additional rotatable bond changes conformational sampling in computational docking studies.

Head-to-Head Evidence Against Closest Analogs


Lipophilicity Comparison

The target compound exhibits a computed XLogP3-AA of 1.5 [1], which is approximately 0.2 log units higher than the XLogP of 2-chloro-5-fluorobenzyl alcohol (CAS 261762-59-8), reported as 1.3 . This difference, while modest, reflects the contribution of the additional methylene unit in the chloromethyl substituent, which increases hydrophobic surface area without adding hydrogen bond donors or acceptors. The experimentally measured LogP for the closest analog (2-chloro-5-fluorobenzyl alcohol) is 1.97 [2], consistent with the directionality of the computed difference.

Lipophilicity
XLogP3-AA 1.5 vs 1.3 (Δ +0.2 log units)
Reported difference may affect membrane permeability and metabolic stability profiles.
Cross-study comparable; experimental LogP 1.97 for comparator.
Lipophilicity Drug-likeness Partition coefficient

Boiling Point Comparison

The target compound has a computed boiling point of 265.5°C at 760 mmHg , which is approximately 36°C higher than the boiling point of 2-chloro-5-fluorobenzyl alcohol (229.6°C at 760 mmHg) and 32°C higher than 2-chloro-4-fluorobenzyl alcohol (233.1°C at 760 mmHg) . This elevated boiling point arises from the additional intermolecular interactions afforded by the presence of both chloromethyl and hydroxymethyl groups, which increase molecular weight (174.60 vs. 160.57 g/mol) and polar surface interactions.

Boiling Point
Data to verify
265.5°C vs 229.6°C (+35.9°C)
Substantial difference may impact distillation and purification strategies.
Computed values; verify experimentally.
Thermal stability Distillation Purification

Molecular Flexibility Comparison

The target compound possesses 2 rotatable bonds (both the chloromethyl and hydroxymethyl groups can rotate independently about their benzylic C-C bonds) [1]. In contrast, 2-chloro-5-fluorobenzyl alcohol and 2-chloro-4-fluorobenzyl alcohol each have only 1 rotatable bond (the single hydroxymethyl group), as the chlorine substituent is directly attached to the aromatic ring and does not contribute to rotatable bond count . The 4-fluorobenzyl alcohol comparator (CAS 459-56-3), which lacks the chloromethyl group entirely, also has only 1 rotatable bond [2].

Molecular Flexibility
Reported
2 rotatable bonds vs 1 (100% increase)
Additional bond may increase conformational flexibility in docking studies.
Computed by Cactvs; influences entropy-driven binding.
Molecular flexibility Conformational entropy Docking

Dual Reactive Handle Architecture

The target compound is uniquely defined within its analog class by the presence of two distinct, chemically addressable functional groups on the same fluorinated aromatic scaffold: a benzylic chloromethyl group (-CH2Cl) that serves as an electrophilic leaving group for SN2 reactions, and a benzylic hydroxymethyl group (-CH2OH) that can undergo oxidation, esterification, or serve as a nucleophile after activation . The oxidation of the hydroxymethyl group yields 2-(chloromethyl)-5-fluorobenzaldehyde or 2-(chloromethyl)-5-fluorobenzoic acid, while nucleophilic substitution at the chloromethyl position can proceed with amines, thiols, or other nucleophiles without affecting the alcohol functionality . In contrast, 2-chloro-5-fluorobenzyl alcohol and 2-chloro-4-fluorobenzyl alcohol replace the benzylic chloromethyl group with a ring-bound chlorine atom, which is substantially less reactive toward nucleophilic displacement under mild conditions and cannot undergo the same SN2 chemistry . The amino analog, (2-(aminomethyl)-5-fluorophenyl)methanol (CAS 862205-59-2), offers orthogonal reactivity (nucleophilic amine vs. electrophilic chloride) but with a different selectivity profile .

Dual Reactive Handle
Class-level
2 handles: -CH2Cl (electrophile) & -CH2OH (nucleophile/oxidizable)
Enables orthogonal sequential chemistry; ring-Cl analogs lack this capability.
Class-level inference; reactivity may vary with conditions.
Orthogonal synthesis Bifunctional building block Sequential derivatization

Density Comparison

The computed density of [2-(Chloromethyl)-5-fluorophenyl]methanol is 1.292 g/cm³ , which is approximately 0.052 g/cm³ lower than the density of 2-chloro-5-fluorobenzyl alcohol (1.344 g/cm³) and 2-chloro-4-fluorobenzyl alcohol (1.344 g/cm³) . This density difference is attributable to the replacement of a compact ring-chlorine atom with a more extended chloromethyl group, which increases molecular volume disproportionately to mass.

Density
Data to verify
1.292 g/cm³ vs 1.344 g/cm³ (-0.052 g/cm³)
Density difference may affect solution handling and continuous flow processing.
Computed values; 3.9% lower density than ring-Cl analogs.
Physical property Formulation Density

Evidence-Backed Application Scenarios


Sequential Orthogonal Derivatization in Library Synthesis

The target compound's dual reactive handles (-CH2Cl and -CH2OH) enable medicinal chemists to perform two sequential, chemically orthogonal transformations on the same aromatic scaffold without protecting group manipulation. A typical workflow involves first exploiting the electrophilic chloromethyl group in an SN2 reaction with an amine or thiol nucleophile to install a first diversity element, followed by oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid for amide coupling or reductive amination . This contrasts with 2-chloro-5-fluorobenzyl alcohol, where the ring-bound chlorine cannot participate in analogous benzylic SN2 chemistry without forcing conditions that risk side reactions. The higher XLogP3-AA of 1.5 (vs. 1.3 for the chloro analog) also predicts improved membrane permeability for the resulting drug-like molecules, an important parameter in central nervous system drug discovery programs [1].

Agrochemical Intermediate Synthesis with Controlled Physical Properties

Fluorinated benzyl alcohol derivatives are established intermediates in agrochemical synthesis, where fluorine substitution enhances metabolic stability and environmental persistence. The target compound's 36°C higher boiling point (265.5°C vs. 229.6°C) and 3.9% lower density (1.292 vs. 1.344 g/cm³) relative to 2-chloro-5-fluorobenzyl alcohol translate into distinct purification behavior during fractional distillation and different mixing characteristics in biphasic reaction systems [1]. Process chemists scaling up syntheses that rely on precise boiling point-dependent separation or density-driven phase behavior will observe measurable differences in yield and purity if an analog is substituted without adjusting process parameters.

Conformational Flexibility in Molecular Docking Studies

The presence of 2 rotatable bonds in the target compound—double the count of 2-chloro-5-fluorobenzyl alcohol and 4-fluorobenzyl alcohol (1 each)—provides a distinct conformational landscape for computational chemistry applications . When the compound is used as a core scaffold in fragment-based drug discovery, the additional rotational degree of freedom allows exploration of a wider conformational space during molecular docking simulations. This can reveal binding poses that are sterically inaccessible with the more rigid mono-substituted analogs, potentially identifying novel ligand-receptor interactions that would be missed by simpler benzyl alcohol scaffolds [1].

Application
Selection Property
Validation Focus
Sequential orthogonal derivatization for library synthesis
Dual reactive handles (-CH2Cl & -CH2OH) without protection
Order of transformations and orthogonality in SN2/oxidation sequences
Agrochemical intermediate synthesis with controlled physical properties
Distinct boiling point and density profiles vs. ring-Cl analogs
Distillation purification behavior and biphasic mixing in scale-up
Molecular docking studies for fragment-based drug discovery
Increased rotatable bond count (2 vs 1) for conformational sampling
Exploration of wider conformational space in binding poses
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